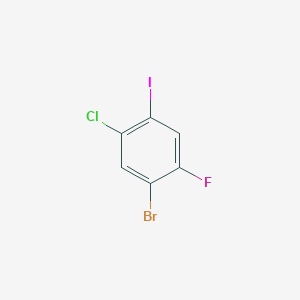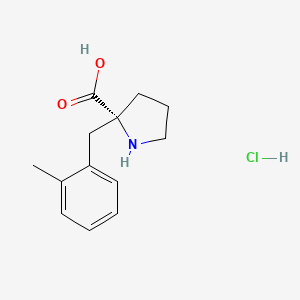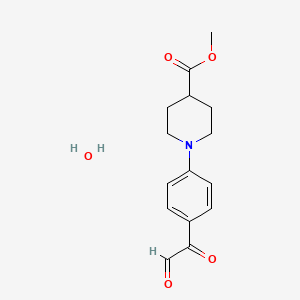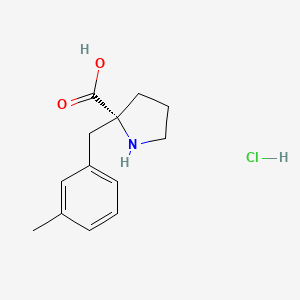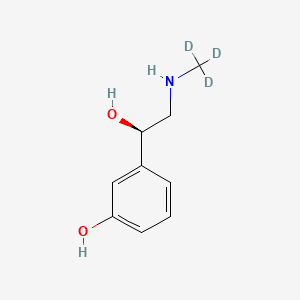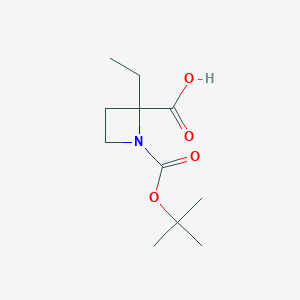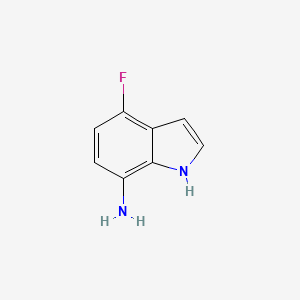
4-Fluoro-1H-indol-7-amine
概要
説明
4-Fluoro-1H-indol-7-amine is a compound with the molecular formula C8H7FN2. It is an indole derivative, which is a class of compounds that have diverse pharmacological activities . The indole scaffold is found in many important synthetic drug molecules and has been the focus of much research in drug discovery .
Synthesis Analysis
The synthesis of indole derivatives, including this compound, has been a topic of interest among organic and medicinal chemists . Various methods, both classical and advanced, have been reported for the synthesis of indoles . One-pot synthesis is widely considered an efficient approach in synthetic organic chemistry and has been used to synthesize some indole compounds .Molecular Structure Analysis
The molecular structure of this compound consists of an indole ring, which is a benzene ring fused to a pyrrole ring, with a fluorine atom attached at the 4-position and an amine group attached at the 7-position .Physical and Chemical Properties Analysis
This compound has a molecular weight of 150.16 and its IUPAC name is 7-fluoro-1H-indol-5-amine . It is a solid at room temperature and should be stored in a refrigerator .科学的研究の応用
Neurological Research
4-Fluoro-1H-indol-7-amine plays a significant role in neurological research. For instance, studies on compounds like 18F-labeled 6-(fluoro)-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine (18F-MK-6240) have shown potential in imaging neurofibrillary tangles (NFTs) in Alzheimer's disease. The tracer shows high selectivity and subnanomolar-affinity, providing valuable insights into the distribution of NFTs in the brain, making it a promising tool for clinical development in studies related to Alzheimer's and other neurodegenerative diseases (Lohith et al., 2018).
Cancer Research
Fluorinated compounds, such as 18fluorodeoxyglucose, are crucial in cancer research, particularly in distinguishing between indolent and aggressive forms of non-Hodgkin's lymphoma. The intensity of uptake in positron emission tomography (PET) scans serves as an indicator of the aggressiveness of the disease, offering a non-invasive method for diagnosing and monitoring lymphoma (Schöder et al., 2005).
Dental and Oral Health
Compounds containing fluoride, such as amine fluoride/stannous fluoride, are extensively studied for their effectiveness in dental health. These compounds are used in toothpaste and mouthrinses to prevent dental caries and gingivitis. Research has shown that they can significantly reduce plaque accumulation and gingivitis, making them a standard component in oral healthcare products (Øgaard et al., 2006).
Environmental and Biological Monitoring
Fluorinated organic compounds are used in various commercial applications and have been identified as ubiquitous contaminants in humans and animals. Studies have been conducted to measure the levels of these compounds in human blood from different countries to assess exposure levels and understand the impact on human health. For example, perfluorooctanesulfonate and related fluorochemicals have been found in human blood, indicating widespread exposure and necessitating further research to understand the sources and pathways of human exposure to these chemicals (Kannan et al., 2004).
Safety and Hazards
The safety data sheet for 4-Fluoro-1H-indol-7-amine indicates that it should be handled with care. It is recommended to use personal protective equipment such as safety goggles with side-shields, gloves, and a dust mask . The compound is labeled with the GHS07 symbol, indicating that it can cause skin irritation, eye irritation, and respiratory irritation .
将来の方向性
Indole derivatives, including 4-Fluoro-1H-indol-7-amine, have immense potential to be explored for newer therapeutic possibilities . They have been extensively explored as potential anti-tubercular agents or drugs . The success of computer-aided drug design in the fields of cancer and anti-viral drugs has accelerated in silico studies in antibacterial drug development . This suggests that there is potential for the development of novel compounds with anti-tubercular activity based on the indole scaffold .
作用機序
Indole Derivatives
Indole derivatives are a significant class of heterocyclic compounds that are prevalent in many natural products and drugs . They play a crucial role in cell biology and have attracted increasing attention in recent years due to their biologically active properties .
Biological Activities
Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . These activities have sparked interest among researchers to synthesize a variety of indole derivatives .
Pharmacological Potential
Indole scaffold has been found in many important synthetic drug molecules, providing a valuable treatment option as it binds with high affinity to multiple receptors . This has been helpful in developing new useful derivatives .
生化学分析
Biochemical Properties
4-Fluoro-1H-indol-7-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to bind with high affinity to multiple receptors, aiding in the development of new therapeutic agents . The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and π-π stacking, which contribute to the compound’s stability and efficacy in biochemical reactions.
Cellular Effects
This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of key signaling pathways such as the MAPK and PI3K/Akt pathways, leading to changes in cell proliferation, apoptosis, and differentiation . Additionally, this compound may impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses to external stimuli.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with various biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific target. For instance, indole derivatives have been reported to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes . Additionally, this compound may induce changes in gene expression by binding to DNA or RNA, thereby affecting transcription and translation processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives, including this compound, can undergo degradation under certain conditions, leading to the formation of inactive or less active metabolites . Long-term exposure to this compound in in vitro or in vivo studies may result in alterations in cellular function, including changes in cell viability, proliferation, and differentiation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities . At high doses, it may cause toxic or adverse effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation into active or inactive metabolites . For example, cytochrome P450 enzymes play a crucial role in the metabolism of indole derivatives, including this compound, by catalyzing oxidation, reduction, and conjugation reactions . These metabolic pathways can influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. For instance, indole derivatives can be transported across cell membranes by organic anion transporters (OATs) and organic cation transporters (OCTs) . Additionally, binding proteins such as albumin can facilitate the distribution of this compound in the bloodstream, affecting its bioavailability and tissue accumulation .
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, indole derivatives have been shown to localize in the nucleus, mitochondria, or endoplasmic reticulum, where they can exert their effects on gene expression, energy metabolism, and protein synthesis .
特性
IUPAC Name |
4-fluoro-1H-indol-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2/c9-6-1-2-7(10)8-5(6)3-4-11-8/h1-4,11H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHJCYETYVMSJAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CNC2=C1N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50663604 | |
| Record name | 4-Fluoro-1H-indol-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50663604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
292636-13-6 | |
| Record name | 4-Fluoro-1H-indol-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50663604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-chloro-N-ethylbenzo[d]thiazol-2-amine](/img/structure/B1500288.png)
![2-(Ethylthio)benzo[d]thiazol-5-ol](/img/structure/B1500291.png)

![2-Chloro-N-(2-chlorophenyl)-2-[2-(4-methylphenyl)hydrazono]acetamide](/img/structure/B1500295.png)
